Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15778641
InChI: InChI=1S/C9H11ClN2O2.ClH/c1-5-3-6(9(13)14-2)7(4-11)12-8(5)10;/h3H,4,11H2,1-2H3;1H
SMILES:
Molecular Formula: C9H12Cl2N2O2
Molecular Weight: 251.11 g/mol

Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride

CAS No.:

Cat. No.: VC15778641

Molecular Formula: C9H12Cl2N2O2

Molecular Weight: 251.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride -

Specification

Molecular Formula C9H12Cl2N2O2
Molecular Weight 251.11 g/mol
IUPAC Name methyl 2-(aminomethyl)-6-chloro-5-methylpyridine-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C9H11ClN2O2.ClH/c1-5-3-6(9(13)14-2)7(4-11)12-8(5)10;/h3H,4,11H2,1-2H3;1H
Standard InChI Key LEGFSPUQWUAUKV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(N=C1Cl)CN)C(=O)OC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula, C₉H₁₂Cl₂N₂O₂, corresponds to a molecular weight of 251.11 g/mol . Its IUPAC name, methyl 2-(aminomethyl)-6-chloro-5-methylpyridine-3-carboxylate hydrochloride, clarifies the substituent arrangement: a chlorinated pyridine ring with methyl, aminomethyl, and esterified carboxyl groups (Table 1) .

Table 1: Key Molecular Identifiers

PropertyValue
CAS Number2102324-75-2
Molecular FormulaC₉H₁₂Cl₂N₂O₂
Molecular Weight251.11 g/mol
SMILES NotationCC1=CC(=C(N=C1Cl)CN)C(=O)OC.Cl
InChI KeyLEGFSPUQWUAUKV-UHFFFAOYSA-N

The hydrochloride salt form enhances solubility in polar solvents, a critical feature for in vitro assays.

Spectroscopic and Stereochemical Properties

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions based on the SMILES string suggest characteristic peaks:

  • ¹H NMR: Methyl groups (δ ~2.5 ppm), aromatic protons (δ ~7.5–8.5 ppm), and aminomethyl resonances (δ ~3.0–4.0 ppm).

  • Mass Spec: A molecular ion peak at m/z 251.11, with fragmentation patterns dominated by cleavage at the ester bond .

The planar pyridine ring precludes stereoisomerism, simplifying synthetic purification .

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely proceeds via sequential functionalization of a pyridine precursor. A plausible route involves:

  • Chlorination: Electrophilic substitution at the pyridine’s 6-position.

  • Aminomethylation: Introduction of the aminomethyl group via Mannich reaction or reductive amination.

  • Esterification: Methanol-mediated carboxylate esterification.

  • Salt Formation: Hydrochloride precipitation using HCl gas or aqueous HCl .

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/Conditions
1ChlorinationCl₂, FeCl₃ (Lewis acid catalyst)
2AminomethylationFormaldehyde, NH₃, H₂ (PtO₂)
3EsterificationMethanol, H₂SO₄ (acid catalyst)
4Salt FormationHCl (g), diethyl ether

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring chlorination occurs preferentially at the 6-position.

  • Aminomethyl Stability: Preventing oxidation of the primary amine during synthesis.

  • Salt Purity: Avoiding hygroscopicity during hydrochloride precipitation .

Pharmacological Relevance to Neurological Targets

Muscarinic Receptor Modulation

Patent WO2017107087A1 highlights 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as M4 muscarinic acetylcholine receptor (mAChR) modulators . Although distinct in structure, methyl 2-(aminomethyl)-6-chloro-5-methylnicotinate hydrochloride’s pyridine core and basic amine suggest potential allosteric interactions with mAChRs, warranting binding assays.

Table 3: Comparative mAChR Affinity

Compound ClassTarget ReceptorEfficacy (EC₅₀)
Pyrrolopyridines M412 nM
Nicotinate AnalogsUndeterminedN/A

Analytical and Formulation Considerations

Solution Preparation

The molarity calculator provided by VulcanChem enables precise solution formulation:

  • Stock Solution: Dissolve 25.11 mg in 10 mL H₂O for a 10 mM solution.

  • Stability: Store at -20°C to prevent ester hydrolysis.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • Target Identification: Screen against kinase and phosphatase libraries.

  • In Vivo Profiling: Assess bioavailability and acute toxicity in rodent models.

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